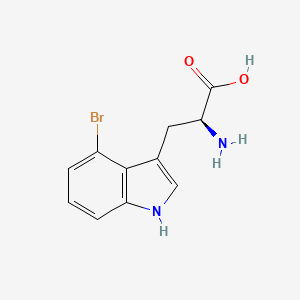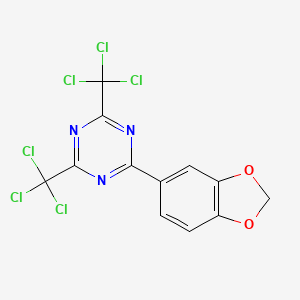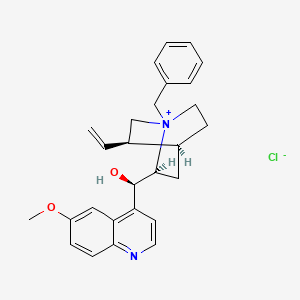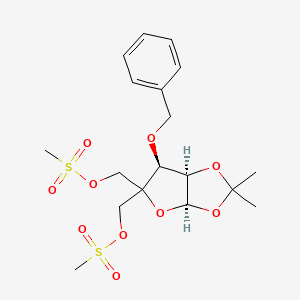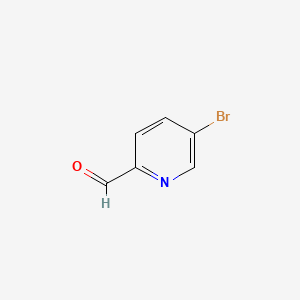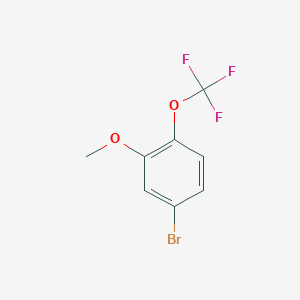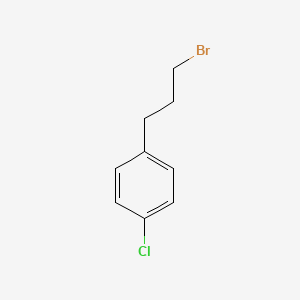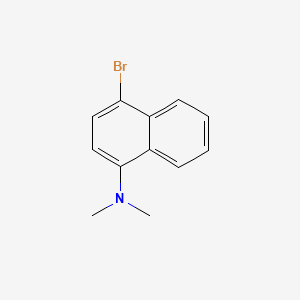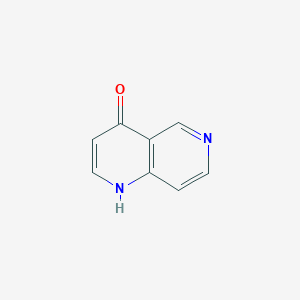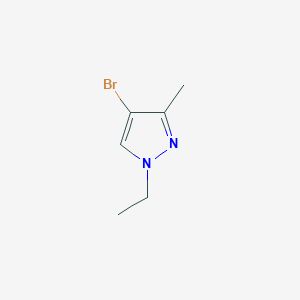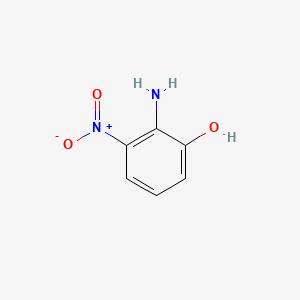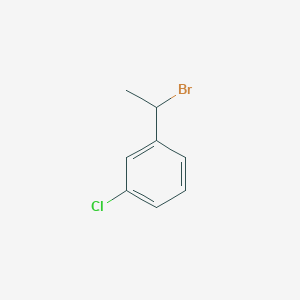
1-(1-ブロモエチル)-3-クロロベンゼン
概要
説明
1-(1-Bromoethyl)-3-chlorobenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a chlorine atom is attached to the benzene ring at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学的研究の応用
1-(1-Bromoethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
The mode of action of 1-(1-Bromoethyl)-3-chlorobenzene is likely to involve nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, a nucleophile (a molecule that donates an electron pair) approaches the electrophilic carbon atom from the back side, opposite to the direction that the leaving group (bromine in this case) leaves . The new bond formation and the old bond breaking occur simultaneously .
Biochemical Pathways
It’s plausible that it could participate in reactions involving the opening of epoxide rings . These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Pharmacokinetics
Based on its chemical structure, it is likely to be soluble in alcohol, ether, and benzene . This suggests that it could be absorbed and distributed in the body through these solvents. Its metabolism and excretion would likely involve enzymatic processes that modify its structure to make it more water-soluble, facilitating its elimination from the body.
Result of Action
Based on its potential involvement in nucleophilic substitution reactions and epoxide ring-opening reactions, it could potentially lead to the formation of new compounds within the body .
Action Environment
The action, efficacy, and stability of 1-(1-Bromoethyl)-3-chlorobenzene could be influenced by various environmental factors. These could include the presence of other chemicals, pH, temperature, and the specific biological environment within the body. For instance, the presence of a strong base could facilitate its participation in S_N2 reactions .
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chloroethylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the ethyl group.
Industrial Production Methods
In industrial settings, the production of 1-(1-Bromoethyl)-3-chlorobenzene may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloroethylbenzene derivatives with different functional groups replacing the bromine atom.
Elimination Reactions: Products include alkenes such as 3-chlorostyrene.
Oxidation Reactions: Products include 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
類似化合物との比較
1-(1-Bromoethyl)-3-chlorobenzene can be compared with other similar compounds such as:
1-(1-Bromoethyl)benzene: Lacks the chlorine atom on the benzene ring, making it less reactive in certain substitution reactions.
1-(1-Bromoethyl)-4-chlorobenzene: Has the chlorine atom at the fourth position, which can influence the regioselectivity of reactions.
1-(2-Bromoethyl)-3-chlorobenzene: The bromine atom is attached to the second carbon of the ethyl group, affecting the compound’s reactivity and stability.
The uniqueness of 1-(1-Bromoethyl)-3-chlorobenzene lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
特性
IUPAC Name |
1-(1-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHOIORCMJXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432834 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65130-47-4 | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

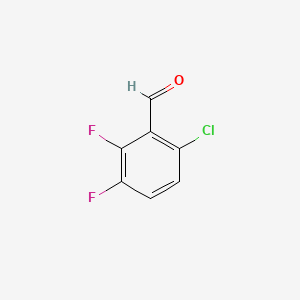
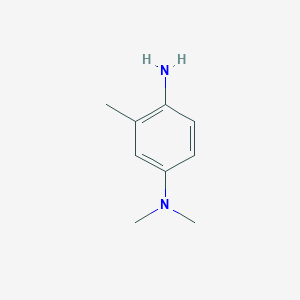
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
